molecular formula C5H3FINO B3198355 2-Fluoro-6-iodopyridin-3-ol CAS No. 1012084-54-6

2-Fluoro-6-iodopyridin-3-ol

Cat. No.: B3198355
CAS No.: 1012084-54-6
M. Wt: 238.99 g/mol
InChI Key: MBVHKLCIADVZCE-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atom at position 3 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodopyridin-3-ol typically involves halogenation and hydroxylation reactions. One common method is the halogen exchange reaction, where a fluorine atom is introduced into a pyridine ring containing an iodine atom. This can be achieved using reagents such as silver fluoride (AgF) or cesium fluoride (CsF) under specific conditions. The hydroxyl group can be introduced through nucleophilic substitution reactions using hydroxide ions (OH-) or other suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodopyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include pyridine ketones or aldehydes.

    Reduction: Products include dehalogenated pyridines or pyridines with reduced hydroxyl groups.

Scientific Research Applications

2-Fluoro-6-iodopyridin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodopyridin-3-ol
  • 2-Fluoro-6-chloropyridin-3-ol
  • 2-Fluoro-6-bromopyridin-3-ol

Uniqueness

2-Fluoro-6-iodopyridin-3-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. The combination of these halogens with the hydroxyl group makes it a versatile intermediate for various chemical transformations and applications. Compared to its analogs, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial settings.

Properties

IUPAC Name

2-fluoro-6-iodopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVHKLCIADVZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310042
Record name 2-Fluoro-6-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012084-54-6
Record name 2-Fluoro-6-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012084-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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